Cas no 15945-25-2 (2-chloro-3-nitrobenzene-1-sulfonyl chloride)

2-chloro-3-nitrobenzene-1-sulfonyl chloride structure
15945-25-2 structure
Product Name:2-chloro-3-nitrobenzene-1-sulfonyl chloride
CAS No:15945-25-2
MF:C6H3Cl2NO4S
MW:256.063318490982
MDL:MFCD18393721
CID:1338252
PubChem ID:23042488
Update Time:2025-04-23

2-chloro-3-nitrobenzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonyl chloride, 2-chloro-3-nitro-
    • 2-chloro-3-nitrobenzene-1-sulfonyl chloride
    • MFCD18393721
    • EN300-278313
    • AKOS030527410
    • CS-0159898
    • SCHEMBL974628
    • XVHPRYPYHDUEAH-UHFFFAOYSA-N
    • chloro-3-nitrobenzenesulfonyl chloride
    • CL9372
    • AS-46315
    • 2-Chloro-3-nitrobenzenesulfonyl chloride
    • 15945-25-2
    • 2-Chloro-3-nitrobenzene-1-sulfonylchloride
    • MDL: MFCD18393721
    • Inchi: 1S/C6H3Cl2NO4S/c7-6-4(9(10)11)2-1-3-5(6)14(8,12)13/h1-3H
    • InChI Key: XVHPRYPYHDUEAH-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1S(=O)(=O)Cl)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 254.9159841g/mol
  • Monoisotopic Mass: 254.9159841g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 88.3Ų

2-chloro-3-nitrobenzene-1-sulfonyl chloride Pricemore >>

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abcr
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2-chloro-3-nitrobenzene-1-sulfonyl chloride Suppliers

Amadis Chemical Company Limited
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(CAS:15945-25-2)2-chloro-3-nitrobenzene-1-sulfonyl chloride
Order Number:A939621
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:31
Price ($):206.0
Email:sales@amadischem.com

Additional information on 2-chloro-3-nitrobenzene-1-sulfonyl chloride

Benzenesulfonyl Chloride, 2-Chloro-3-Nitro-

The compound Benzenesulfonyl Chloride, 2-Chloro-3-Nitro- (CAS No. 15945-25-2) is a highly reactive organosulfur compound with significant applications in organic synthesis. This compound is characterized by its sulfonyl chloride functional group (-SO₂Cl) attached to a benzene ring that bears a chlorine atom at the 2-position and a nitro group (-NO₂) at the 3-position. The combination of these substituents imparts unique electronic and steric properties, making it a valuable reagent in various chemical transformations.

Recent studies have highlighted the role of Benzenesulfonyl Chloride, 2-Chloro-3-Nitro- in the synthesis of sulfonamides, which are widely used in pharmaceuticals and agrochemicals. The sulfonyl chloride group is particularly reactive, enabling it to act as an electrophilic sulfonating agent. This reactivity is further modulated by the electron-withdrawing nitro group at the 3-position, which enhances the electrophilicity of the sulfonyl group while stabilizing intermediates during reactions.

One of the most notable applications of Benzenesulfonyl Chloride, 2-Chloro-3-Nitro- is in the preparation of sulfonamides via nucleophilic aromatic substitution. This reaction typically involves the displacement of the chlorine atom by an amine nucleophile, leading to the formation of stable sulfonamide derivatives. The presence of the nitro group at the meta position facilitates this substitution by activating the ring toward nucleophilic attack through resonance effects.

Moreover, Benzenesulfonyl Chloride, 2-Chloro-3-Nitro- has been employed as a building block in the construction of heterocyclic compounds. Its ability to undergo cyclization reactions under specific conditions has made it a valuable precursor in medicinal chemistry. For instance, recent research has demonstrated its utility in synthesizing bioactive compounds with potential anti-inflammatory and anticancer properties.

The synthesis of Benzenesulfonyl Chloride, 2-Chloro-3-Nitro- typically involves multi-step processes starting from chlorobenzene derivatives. The introduction of the nitro group and subsequent sulfonation are critical steps that require precise control over reaction conditions to ensure high yields and product purity. Advanced techniques such as microwave-assisted synthesis have been explored to optimize these steps, reducing reaction times and enhancing efficiency.

In terms of stability and handling, Benzenesulfonyl Chloride, 2-Chloro-3-Nitro- is sensitive to moisture and heat, necessitating careful storage conditions. Its reactivity also implies that appropriate safety precautions must be taken during its use in laboratory settings. Despite these considerations, its versatility as a reagent continues to drive its application across various fields.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Benzenesulfonyl Chloride, 2-Chloro-3-Nitro-. Quantum mechanical calculations have revealed that the nitro group significantly influences the distribution of electron density within the molecule, thereby affecting its reactivity toward nucleophiles. These findings have been instrumental in designing more efficient synthetic pathways for this compound.

In conclusion, Benzenesulfonyl Chloride, 2-Chloro-3-Nitro- remains a pivotal reagent in organic synthesis due to its unique chemical properties and diverse applications. Ongoing research continues to uncover new avenues for its utilization, underscoring its importance in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:15945-25-2)2-chloro-3-nitrobenzene-1-sulfonyl chloride
A939621
Purity:99%
Quantity:1g
Price ($):206.0
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